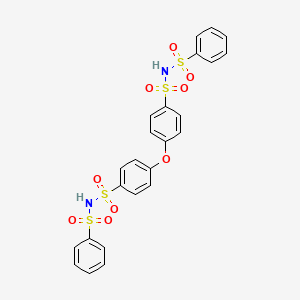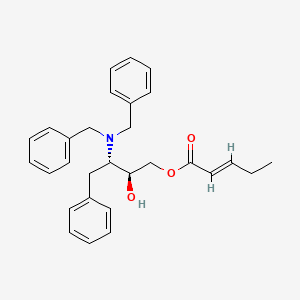![molecular formula C7H8N4S B13797516 3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine CAS No. 6974-02-3](/img/structure/B13797516.png)
3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- typically involves the condensation of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by heterocyclization using hexamethyldisilazane to yield the desired pyrazolopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor with applications in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in enzyme inhibition.
Thioglycoside derivatives: These compounds exhibit potent cytotoxic activities and are used in the development of anticancer agents.
The uniqueness of 1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- lies in its specific substitution pattern, which imparts distinct biological properties and enhances its efficacy as a therapeutic agent .
Properties
CAS No. |
6974-02-3 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-methyl-7-methylsulfanyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-4-5-6(11-10-4)7(12-2)9-3-8-5/h3H,1-2H3,(H,10,11) |
InChI Key |
JKKZIXQBPLMMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)








